N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields This compound features a cyanocyclopentyl group attached to an acetamide moiety, which is further substituted with a methyl(1-phenylethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl group This can be achieved through the reaction of cyclopentanone with hydrogen cyanide under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Scientific Research Applications
Chemistry: In the field of chemistry, N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity and structural features make it a versatile building block for organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. Preliminary studies suggest that it may have applications in treating various diseases, although further research is needed to confirm its efficacy and safety.
Industry: The compound's unique properties also make it useful in industrial applications, such as the development of new materials and chemical processes. Its potential as a catalyst or additive in chemical reactions is being explored to enhance efficiency and product quality.
Mechanism of Action
The mechanism by which N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-cyanocyclopentyl)pentanamide: A structurally related compound with a similar cyanocyclopentyl group but lacking the methyl(1-phenylethyl)amino moiety.
N-(1-cyanocyclopentyl)acetamide: Another related compound with a simpler structure, lacking the phenylethyl group.
Uniqueness: N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its similar counterparts. Its ability to interact with a broader range of targets and participate in diverse chemical reactions makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-14(15-8-4-3-5-9-15)20(2)12-16(21)19-17(13-18)10-6-7-11-17/h3-5,8-9,14H,6-7,10-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULKGOGGYJSEQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)CC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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